

# Structural formula and molecular weight of Iopamidol

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## Compound of Interest

Compound Name: Iopamidol

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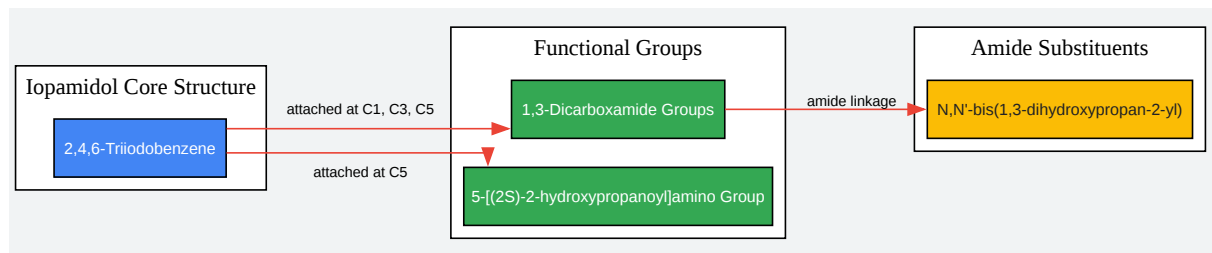
An In-Depth Technical Guide to **Iopamidol**: Structure, Properties, and Analysis

**Iopamidol** is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent. It is a key diagnostic tool in modern radiology, used to enhance the visualization of vascular structures and organs during imaging procedures.[1] This technical guide provides a detailed overview of its chemical structure, molecular weight, physicochemical properties, and the experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

## Chemical Structure and Molecular Identity

**Iopamidol** is a complex organic molecule built upon a tri-iodinated benzene ring core, which is responsible for its radiopacity.[1] The full chemical name is 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide.[2] It is classified as a benzenedicarboxamide compound, characterized by N-substituted carbamoyl groups at the 1 and 3 positions, iodo substituents at the 2, 4, and 6 positions, and a (2S)-2-hydroxypropanamido group at the 5-position.[2]

Below is a diagram illustrating the core structural components of the **Iopamidol** molecule.



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Diagram of **Iopamidol**'s structural components.

## Physicochemical and Quantitative Data

The key quantitative data for **Iopamidol** are summarized in the table below. These properties are critical for its formulation, stability, and physiological interaction.

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>22</sub> I <sub>3</sub> N <sub>3</sub> O <sub>8</sub>	[2][3]
Molecular Weight	777.1 g/mol	[2][3]
Monoisotopic Mass	776.8541 Da	[2]
CAS Registry Number	60166-93-0	[2][4]
IUPAC Name	1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide	[2]
XLogP3	-2.4	[2][3]
Topological Polar Surface Area	188 Å <sup>2</sup>	[2][3]
pKa (25°C)	10.70	[4]
Appearance	White, odorless crystalline powder	[4]
Solubility	Very soluble in water	[4]

## Experimental Protocols

### Synthesis of Iopamidol

The synthesis of **Iopamidol** is a multi-step process. One common pathway involves the following key transformations:[2]

- **Reduction:** The process begins with the reduction of 5-nitroisophthalic acid to yield 5-aminoisophthalic acid.
- **Iodination:** The resulting amino diacid is then iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid. The amino group activates the aromatic nucleus, facilitating this crucial step.

- **Acyl Chloride Formation:** The tri-iodinated intermediate is treated with thionyl chloride to form the corresponding diacid chloride.
- **N-acylation:** The diacid chloride is N-acylated using L-2-acetoxypionyl chloride, which has the required (S)-configuration.
- **Amidation:** The final step is the amidation of the resulting diacid chloride with 2-amino-1,3-propanediol (serinol) to yield **lopamidol**.<sup>[5]</sup>

An alternative patented method describes the deacylation of an ester of **lopamidol** using a catalytic amount of acid, which is subsequently removed by an acid scavenging resin.<sup>[6]</sup> This process is noted to reduce racemization and improve the isolation of the final product.<sup>[6]</sup>

## Analytical Methods for Purity and Quantification

Ensuring the purity of **lopamidol** is critical for its safety and efficacy.<sup>[7][8]</sup> High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing **lopamidol** and its impurities.<sup>[7]</sup> Alternative methods like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) are also employed.<sup>[7][8]</sup>

### 1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a standard reversed-phase HPLC method for the quantification of **lopamidol** and its related substances.<sup>[8]</sup>

- **Mobile Phase:** A gradient of an aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
- **Column:** A suitable reversed-phase column (e.g., C18, 5  $\mu$ m, 4.6 mm x 250 mm).<sup>[8]</sup>
- **Flow Rate:** Typically 1.0 - 1.5 mL/min.<sup>[8]</sup>
- **Detection:** UV detection at 240 nm or 242 nm.<sup>[2][8]</sup>
- **Injection Volume:** 20  $\mu$ L.<sup>[8]</sup>
- **Sample Preparation:**

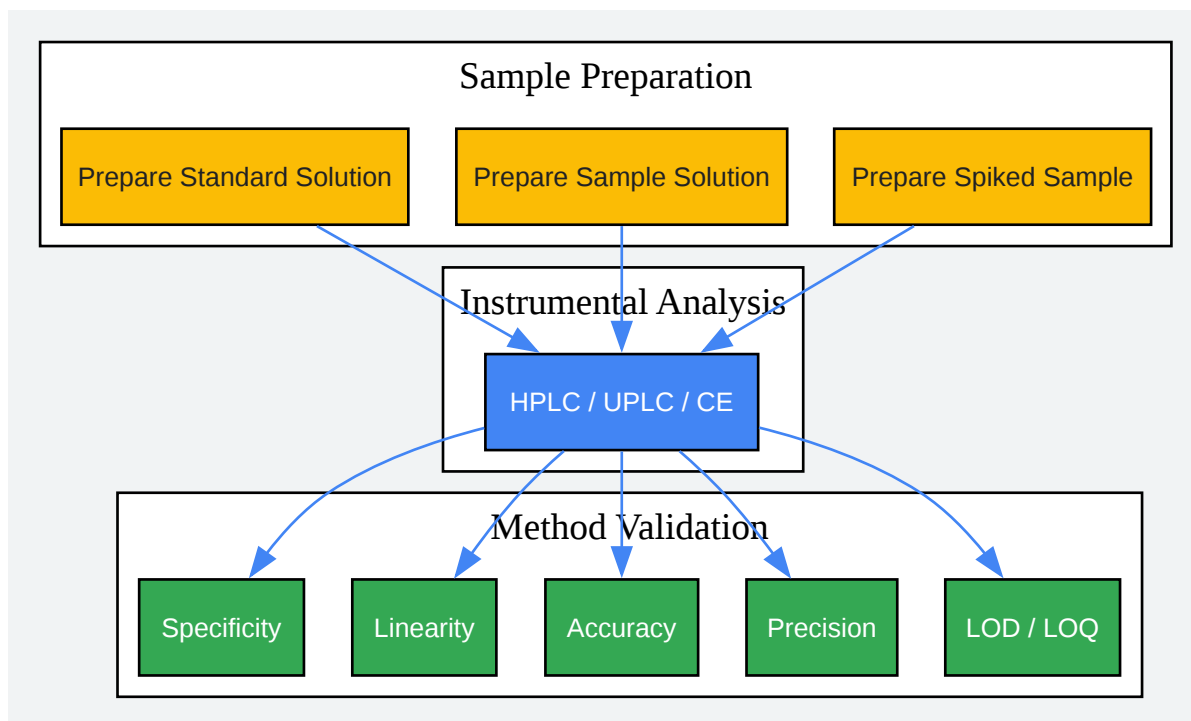
- Standard Solution: A reference standard of **lopamidol** is prepared in the mobile phase at a known concentration.[\[7\]](#)
- Sample Solution: The **lopamidol** sample is dissolved in the mobile phase to a concentration similar to the standard solution.[\[7\]](#)
- Spiked Sample: To assess accuracy, known amounts of impurity stock solutions are added to the sample solution.[\[7\]](#)

## 2. Capillary Electrophoresis (CE)

CE offers a rapid method for the analysis of **lopamidol** in serum.[\[9\]](#)

- Instrument: Capillary Electrophoresis system.
- Capillary: 42 cm x 50  $\mu\text{m}$  (i.d.).[\[9\]](#)
- Electrophoresis Buffer: Boric acid (175 mmol/L), adjusted to pH 9.4 with sodium hydroxide.[\[9\]](#)
- Voltage: 8 kV.[\[9\]](#)
- Detection: UV at 214 nm or 254 nm.[\[2\]](#)[\[9\]](#)
- Sample Preparation: The method involves deproteinization of serum samples with acetonitrile, followed by direct injection of the supernatant.[\[9\]](#) This sample stacking technique allows for the detection of levels less than 1 mg/L.[\[9\]](#)

The following workflow diagram illustrates the general process for the analytical validation of **lopamidol**.



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General workflow for analytical method validation.

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## References

- 1. [trial.medpath.com](http://trial.medpath.com) [trial.medpath.com]
- 2. Iopamidol | C<sub>17</sub>H<sub>22</sub>I<sub>3</sub>N<sub>3</sub>O<sub>8</sub> | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iopamidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Iopamidol [drugfuture.com]
- 5. CN115010617A - Preparation method of iopamidol - Google Patents [patents.google.com]
- 6. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
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